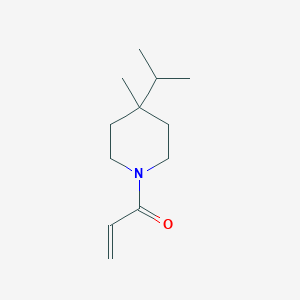
1-(4-Methyl-4-propan-2-ylpiperidin-1-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methyl-4-propan-2-ylpiperidin-1-yl)prop-2-en-1-one is a chemical compound that is commonly known as MDPV. It is a synthetic cathinone that belongs to the class of psychoactive drugs known as bath salts. MDPV is a potent stimulant that has been associated with a number of adverse effects, including addiction, psychosis, and even death. Despite its dangers, MDPV has been the subject of considerable scientific research due to its potential therapeutic applications.
作用机制
MDPV works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in a stimulant effect that can lead to increased energy, alertness, and euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MDPV are complex and varied. In addition to its stimulant effects, MDPV has been shown to have a number of other effects on the body. For example, it has been shown to increase heart rate and blood pressure, and can lead to vasoconstriction. It has also been shown to have effects on the immune system, and can lead to inflammation and oxidative stress.
实验室实验的优点和局限性
MDPV has a number of advantages and limitations for lab experiments. One advantage is that it is a potent and effective stimulant, making it useful for studying the effects of stimulants on the brain and behavior. Additionally, MDPV has been shown to have a number of therapeutic applications, making it a potentially useful tool for studying the mechanisms underlying these effects. However, MDPV is also associated with a number of adverse effects, including addiction and psychosis, which can limit its usefulness in certain types of experiments.
未来方向
There are a number of future directions for research on MDPV. One area of interest is the development of new and more effective synthetic cathinones that can be used for therapeutic purposes. Additionally, there is a need for more research on the long-term effects of MDPV use, as well as the mechanisms underlying its addictive properties. Finally, there is a need for more research on the potential therapeutic applications of MDPV, including its use in the treatment of chronic pain, depression, and other psychiatric disorders.
合成方法
MDPV is typically synthesized using a multi-step process that involves the reaction of various chemicals. The most common method of synthesis involves the reaction of 1-(4-methylphenyl)-2-nitropropene with propan-2-amine, followed by reduction of the resulting nitrostyrene intermediate using a reducing agent such as zinc. The final product is then purified using various techniques such as recrystallization or column chromatography.
科学研究应用
MDPV has been the subject of a significant amount of scientific research due to its potential therapeutic applications. It has been shown to have potent analgesic properties, and has been investigated as a potential treatment for chronic pain. Additionally, MDPV has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
属性
IUPAC Name |
1-(4-methyl-4-propan-2-ylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-5-11(14)13-8-6-12(4,7-9-13)10(2)3/h5,10H,1,6-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEHJPWEWPGIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCN(CC1)C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-4-propan-2-ylpiperidin-1-yl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[4-Pyridin-4-YL-1-(2,2,2-trifluoro-ethyl)-1H-pyrazol-3-YL]-phenoxymethyl}-quinoline](/img/structure/B2520347.png)
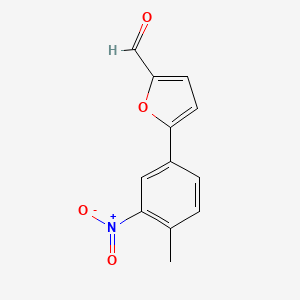
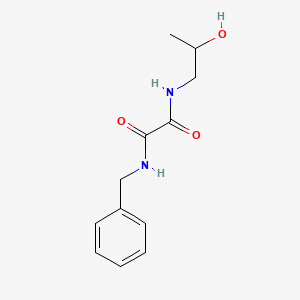
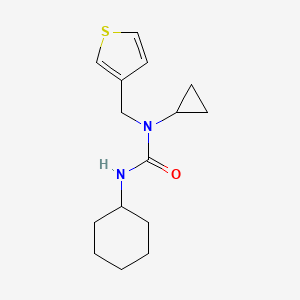
![1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2520352.png)
![N-[2-[1-(2,6-Dichloro-3-fluorophenyl)ethylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2520355.png)
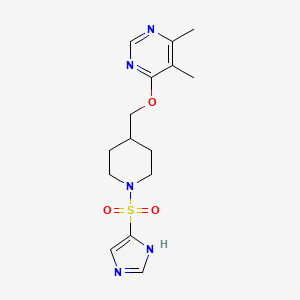
![2-[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2520357.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2520359.png)
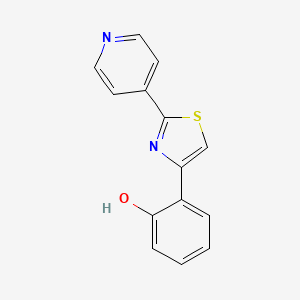
![Tert-butyl (4aS,8aR)-6-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-oxo-4,4a,5,7,8,8a-hexahydro-2H-pyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2520363.png)
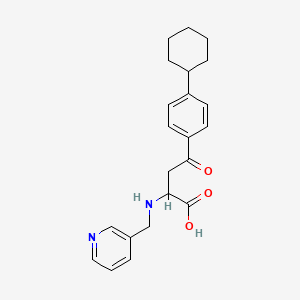

![N-[2-(6-chlorohexoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2520370.png)